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Executive Summary

NMS-293 (also known as itareparib, NMS-P293, and NMS-03305293) is a third-generation,
orally bioavailable, and highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1
(PARP1).[1][2] A key differentiator of NMS-293 is its non-trapping mechanism of action, which
distinguishes it from many earlier generation PARP inhibitors.[3][4] This unique feature,
combined with its high selectivity for PARP1 over PARP2 and excellent central nervous system
(CNS) penetration, positions NMS-293 as a promising therapeutic agent, particularly for the
treatment of brain tumors and in combination with DNA-damaging agents.[5][6] Preclinical
studies have demonstrated its efficacy in homologous recombination deficient (HRD) tumor
models, and early clinical trials have shown encouraging signs of activity and a favorable safety
profile.[6][7][8]

Mechanism of Action: Selective, Potent, and Non-
Trapping PARP1 Inhibition

PARP1 is a crucial enzyme in the DNA damage response (DDR) pathway, particularly in the
repair of single-strand breaks (SSBs).[9] In cancers with deficiencies in homologous
recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to
the accumulation of unrepaired SSBs, which collapse replication forks, resulting in double-
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strand breaks (DSBs).[10] The inability to repair these DSBs through the faulty HR pathway
leads to synthetic lethality and tumor cell death.[11]

NMS-293 exerts its anti-tumor effect through the potent and selective inhibition of PARP1's
catalytic activity.[5][7] Unlike many other PARP inhibitors that "trap” the PARP enzyme on DNA,
creating cytotoxic PARP-DNA complexes, NMS-293 is designed to avoid this trapping effect.[3]
[4] This non-trapping mechanism is believed to contribute to a better safety profile, particularly
concerning myelosuppression, and makes NMS-293 an ideal candidate for combination
therapies with chemotherapy or antibody-drug conjugates (ADCs) that also damage DNA.[4]
[12]

The proposed mechanism of action and the distinction between trapping and non-trapping
inhibitors are illustrated in the signaling pathway diagram below.
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Figure 1: Signaling pathway of PARP1 inhibition by NMS-293.
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Preclinical Data

NMS-293 has undergone extensive preclinical evaluation, demonstrating favorable
characteristics for a clinical candidate.[3][5]

Potency and Selectivity

NMS-293 is a highly potent inhibitor of PARP1 with a dissociation constant (Kd) of 2 nM.[3][5] It
exhibits over 200-fold selectivity for PARP1 versus PARP2, a feature that is thought to minimize
off-target effects, such as hematological toxicities, which can be associated with PARP2
inhibition.[7][10][11] In cellular assays, NMS-293 inhibits the synthesis of poly ADP-ribose
(PAR) induced by hydrogen peroxide with an IC50 in the single-digit nanomolar range.[7][11]

Parameter Value Reference
PARP1 Binding Affinity (Kd) 2nM [3][5]
Selectivity (PARP1 vs. PARP2)  >200-fold [7][11]

Cellular PAR Synthesis

Single-digit nM 7111
Inhibition (IC50) gie-dig [71011]

Pharmacokinetics and CNS Penetration

NMS-293 displays favorable pharmacokinetic properties, including high metabolic stability
across species, low clearance, and nearly complete oral bioavailability in both rodents and non-
rodents.[5][7][10] A significant feature of NMS-293 is its ability to extensively cross the blood-
brain barrier.[5] In preclinical models (rats and mice), the brain-to-plasma concentration ratio
was observed to be between 4 and 10, which is significantly higher than other major PARP
inhibitors.[3][5] This high CNS penetration makes it a particularly promising agent for primary
brain tumors like glioblastoma and for brain metastases.[5] Furthermore, NMS-293 is not a
substrate for P-glycoprotein (PgP) mediated efflux, a common mechanism of drug resistance.

[3][5]

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://aacrjournals.org/cancerres/article/78/13_Supplement/4843/629361/Abstract-4843-NMS-P293-a-PARP-1-selective
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://aacrjournals.org/cancerres/article/78/13_Supplement/4843/629361/Abstract-4843-NMS-P293-a-PARP-1-selective
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://synapse.patsnap.com/article/advancements-in-targeted-cancer-therapy-the-potential-of-nms-p293-a-selective-parp-1-inhibitor
https://aacrjournals.org/cancerres/article/76/14_Supplement/1223/608291/Abstract-1223-NMS-P293-a-novel-potent-and
https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://aacrjournals.org/cancerres/article/76/14_Supplement/1223/608291/Abstract-1223-NMS-P293-a-novel-potent-and
https://aacrjournals.org/cancerres/article/78/13_Supplement/4843/629361/Abstract-4843-NMS-P293-a-PARP-1-selective
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://aacrjournals.org/cancerres/article/76/14_Supplement/1223/608291/Abstract-1223-NMS-P293-a-novel-potent-and
https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://aacrjournals.org/cancerres/article/76/14_Supplement/1223/608291/Abstract-1223-NMS-P293-a-novel-potent-and
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://synapse.patsnap.com/article/advancements-in-targeted-cancer-therapy-the-potential-of-nms-p293-a-selective-parp-1-inhibitor
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://aacrjournals.org/cancerres/article/78/13_Supplement/4843/629361/Abstract-4843-NMS-P293-a-PARP-1-selective
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://aacrjournals.org/cancerres/article/78/13_Supplement/4843/629361/Abstract-4843-NMS-P293-a-PARP-1-selective
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Observation Species Reference

Rodents and non-

Oral Bioavailability Nearly complete [51[7]
rodents

Brain/Plasma Ratio 4-10 Rats and mice [31[5]
P-glycoprotein (PgP

giyeop (PgP) No In vitro [31[5]
Substrate

_ Mice (MDA-MB-436

Tumor/Plasma Ratio >3.5-fold [5]

xenograft)

In Vivo Efficacy

As a single agent, NMS-293 has demonstrated potent, dose-dependent anti-tumor activity in
HRD xenograft models.[5] In mice bearing BRCA1-mutant MDA-MB-436 human breast cancer
xenografts, oral administration of NMS-293 led to complete tumor regressions and cures.[7][11]
A single oral dose of 50 mg/kg resulted in over 95% inhibition of PAR formation in tumors,

which persisted for more than 24 hours.[5]

NMS-293 also shows potent synergistic efficacy when combined with the alkylating agent
temozolomide (TMZ) in glioblastoma (GBM) models, including those resistant to TMZ due to
unmethylated MGMT promoter status.[5][8]

Clinical Development

NMS-293 is being evaluated in several Phase | and Il clinical trials, both as a monotherapy and
in combination with other agents.[6][13]

Monotherapy (PARPA-293-001, NCT04182516)

A Phase | dose-escalation study in patients with advanced/metastatic, relapsed/refractory solid
tumors established a maximum tolerated dose (MTD) of 100 mg administered twice daily (BID)
for 28 days in a 28-day cycle.[6][8] The pharmacokinetic profile showed a dose-dependent
increase in exposure with a half-life of approximately 5 to 13 hours.[6] The most common
treatment-related adverse events (TRAES) were generally mild to moderate and included
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reversible QTcF prolongation, nausea, asthenia, decreased appetite, and vomiting.[6]
Importantly, no dose-dependent trends of myelosuppression were observed.[6]

Combination with Temozolomide in Glioma (PARPA-293-
002, NCT04910022)

This Phase I/l study is evaluating NMS-293 in combination with TMZ in adult patients with
recurrent diffuse gliomas.[6][14] In this study, NMS-293 is administered on days 1-7 with TMZ
on days 1-5 of a 28-day cycle.[6] The combination has been well-tolerated, with no Grade 3 or
higher TRAES reported at the time of data cutoff.[6][15] The most frequent any-grade TRAES
were nausea, fatigue, vomiting, decreased appetite, and decreased platelet count, primarily
Grade 1.[6][15] Encouraging clinical activity has been observed, including a confirmed partial
response in a glioblastoma patient and an unconfirmed partial response in a patient with grade
3 IDH-mutant astrocytoma.[6]

Other Combination Studies

The favorable safety profile, particularly the lack of significant bone marrow toxicity, supports
the combination of NMS-293 with other DNA-damaging agents.[4] The FDA has cleared
Investigational New Drug (IND) applications for Phase | studies combining NMS-293 with
temozolomide in relapsed small cell lung cancer (SCLC) (PARPA-293-004) and with topotecan
in BRCA wild-type ovarian cancer (PARPA-293-003).[12][16]

Trial Identifier Phase Population Intervention Status
PARPA-293-001 | Advanced/metast NMS-293 Completed dose
(NCT04182516) atic solid tumors monotherapy escalation
PARPA-293-002 Recurrent diffuse  NMS-293 + -
I/ ] ) Recruiting

(NCT04910022) gliomas Temozolomide

BRCA wild-type NMS-293 +
PARPA-293-003 I . IND cleared

ovarian cancer Topotecan

Relapsed small NMS-293 +
PARPA-293-004 I IND cleared

cell lung cancer Temozolomide
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Experimental Protocols

Detailed, step-by-step experimental protocols for NMS-293 are proprietary to Nerviano Medical
Sciences. However, based on published abstracts, the key methodologies can be outlined as

follows.

Cellular PAR Synthesis Inhibition Assay

This assay is designed to confirm the on-target mechanism of action of NMS-293 in a cellular
context.
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/Experimental Workflow: PAR Synthesis Inhibition Assay

1. Cell Seeding
Seed tumor cells in multi-well plates.

!

2. Compound Incubation
Pre-incubate cells with varying
concentrations of NMS-293.

3. DNA Damage Induction
Induce DNA damage using an agent like
hydrogen peroxide (H202).

!

4. Cell Lysis
Lyse the cells to release cellular contents.

!

assay or Western blotting.

Y

Calculate IC50 value by plotting PAR levels
against NMS-293 concentration.

5. PAR Detection
Quantify PAR levels using an ELISA-based
[ 6. Data Analysis }
- J
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Figure 2: Workflow for PAR synthesis inhibition assay.
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 Principle: To measure the ability of NMS-293 to inhibit PARP1 enzymatic activity within cells
following the induction of DNA damage.

e Methodology Ouitline:
o Tumor cells (e.g., HeLa or specific cancer cell lines) are cultured in microplates.
o Cells are pre-treated with a serial dilution of NMS-293 for a defined period.

o DNA damage is induced by adding an agent such as hydrogen peroxide (H202) or MMS
to stimulate PARP1 activity.[7][11]

o After a short incubation, the reaction is stopped, and cells are lysed.

o The amount of poly(ADP-ribose) (PAR) generated is quantified, typically using an anti-PAR
antibody in an ELISA or by Western blot analysis.

o The concentration of NMS-293 that inhibits PAR synthesis by 50% (IC50) is determined.[7]

In Vivo Xenograft Efficacy Studies

These studies assess the anti-tumor activity of NMS-293 in a living organism.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://aacrjournals.org/cancerres/article/76/14_Supplement/1223/608291/Abstract-1223-NMS-P293-a-novel-potent-and
https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

/Experimental Workflow: In Vivo Xenograft Study\

1. Cell Implantation
Implant human tumor cells (e.g., MDA-MB-436)
subcutaneously into immunocompromised mice.

!

2. Tumor Growth
Allow tumors to grow to a palpable size
(e.g., 100-200 mm3).

3. Animal Randomization

Randomize mice into vehicle control and
treatment groups.

4. Dosing
Administer NMS-293 (e.g., orally) or vehicle
according to the planned schedule and dose.

!

5. Monitoring
Measure tumor volume and body weight
regularly (e.g., 2-3 times per week).

!

6. Endpoint Analysis
Analyze tumor growth inhibition (TGI),
regressions, and overall survival.
Collect tumors for PD analysis (e.g., PAR levels).

Click to download full resolution via product page

Figure 3: Workflow for in vivo xenograft efficacy study.
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 Principle: To evaluate the ability of orally administered NMS-293 to inhibit the growth of
human tumors in an animal model.

e Methodology Outline:

o Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a
suspension of human cancer cells known to have HRD (e.g., BRCAl-mutant MDA-MB-
436).[5]

o Tumors are allowed to establish and grow to a predetermined size.

o Animals are randomized into groups to receive either vehicle control or NMS-293 at
various doses and schedules via oral gavage.

o Tumor dimensions are measured periodically with calipers, and tumor volume is
calculated. Animal body weight and general health are also monitored as indicators of
toxicity.

o The study continues until tumors in the control group reach a specified endpoint. Efficacy
is assessed by comparing tumor growth between treated and control groups.[7]

o For pharmacodynamic (PD) studies, tumors can be harvested at specific time points after
dosing to measure drug concentration and target engagement (e.g., PAR levels).[5]

Conclusion

NMS-293 is a highly selective, potent, brain-penetrant PARP1 inhibitor with a distinguishing
non-trapping mechanism. This unique combination of features offers the potential for improved
tolerability and expanded therapeutic opportunities, particularly in combination with DNA-
damaging agents and for the treatment of CNS malignancies. Preclinical data are robust, and
early clinical results are promising, supporting its continued development as a next-generation
PARP inhibitor.[1][4][6] The ongoing and planned clinical trials will be crucial in defining the role
of NMS-293 in the evolving landscape of cancer therapy.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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